Lincomycin 2-palmitate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,5R)-4,5-dihydroxy-6-[2-hydroxy-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-methylsulfanyloxan-3-yl] hexadecanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H64N2O7S.ClH/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)37)35-33(41)26-22-25(20-7-2)23-36(26)4;/h24-26,28-32,34,37,39-40H,6-23H2,1-5H3,(H,35,41);1H/t24?,25?,26?,28?,29-,30?,31?,32?,34-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQJQMYQCAVWHI-CAVVAWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)O)NC(=O)C2CC(CN2C)CCC)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1[C@H](OC([C@@H](C1O)O)C(C(C)O)NC(=O)C2CC(CN2C)CCC)SC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65ClN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23295-14-9 | |
| Record name | Lincomycin 2-palmitate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023295149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Technical Guide: Lincomycin 2-Palmitate as a Pharmaceutical Impurity
The following technical guide details the role, characterization, and control of Lincomycin 2-palmitate (specifically as an impurity in Clindamycin Palmitate Hydrochloride formulations).
Origin, Analytical Characterization, and Process Control[1][2][3][4][5]
Executive Summary
Lincomycin 2-palmitate (CAS: 23295-14-9 for HCl salt) acts as a critical process-related impurity primarily within the manufacturing of Clindamycin Palmitate Hydrochloride .[1][2] While Lincomycin is the parent antibiotic of Clindamycin, the 2-palmitate ester represents a "parallel synthesis" byproduct.[3][][2] Its presence indicates upstream inefficiencies—specifically, the failure to fully chlorinate Lincomycin to Clindamycin prior to the esterification step.[3][5]
For drug development professionals, controlling this impurity is vital not merely for compliance (USP/EP/ICH Q3A), but because it represents a dilution of potency .[5] Lincomycin has a lower antibacterial activity profile compared to Clindamycin; thus, its esterified prodrug constitutes a sub-potent contaminant in the final pediatric suspension.[3][5]
Molecular Architecture & Mechanism of Formation[1][3][5]
To understand the impurity, one must understand the synthesis of the API, Clindamycin Palmitate.[3][][5] The impurity arises via a Carryover Mechanism .
2.1 The Parallel Pathway
The synthesis of Clindamycin Palmitate involves two major stages:
-
Chlorination: Lincomycin is treated with thionyl chloride to replace the 7-hydroxyl group with a chlorine atom (with inversion of configuration), yielding Clindamycin.[5]
-
Esterification: Clindamycin is reacted with palmitoyl chloride to form the prodrug Clindamycin Palmitate (tasteless for oral suspension).[5]
The Defect: If Stage 1 is incomplete, residual Lincomycin is carried forward to Stage 2.[5] The palmitoyl chloride does not discriminate; it esterifies the residual Lincomycin at the same 2-OH position, creating Lincomycin 2-palmitate .[1][2]
2.2 Visualization of Impurity Genesis
Figure 1: The "Parallel Pathway" mechanism showing how unreacted starting material (Lincomycin) bypasses chlorination to form the palmitate impurity.[3][1][][5]
Physicochemical Profile & Toxicology[1][3][11]
| Property | Target API (Clindamycin Palmitate HCl) | Impurity (Lincomycin 2-Palmitate HCl) | Implication |
| Molecular Formula | C34H63ClN2O6S[1][][2] · HCl | C34H64N2O7S[3][5][6] · HCl | Mass difference of –34 Da (Cl vs OH) + 1 Da (H) = –34 Da shift (approx).[1][][5] |
| Molecular Weight | ~699.8 g/mol | ~681.4 g/mol | Resolvable by Mass Spectrometry. |
| Solubility | Water soluble (salt form) | Water soluble (salt form) | Co-elutes in aqueous extractions.[][5] |
| Chromophore | Weak UV absorbance | Weak UV absorbance | Requires RI, ELSD, or CAD detection.[5] |
| Activity | High (Anti-anaerobic) | Low (Variable) | Reduces overall batch potency.[][5] |
Toxicological Context: Lincomycin 2-palmitate is considered a Class 2 impurity (less toxic, as the parent Lincomycin is an approved drug).[5] However, because Clindamycin is prescribed for serious infections (e.g., MRSA, anaerobes) where Lincomycin might be ineffective, high levels of this impurity could theoretically lead to therapeutic failure, although it is primarily controlled as a quality/potency defect.[3][][5]
Analytical Methodologies
Detecting Lincomycin 2-palmitate is challenging because it lacks a strong UV chromophore (due to the saturated palmitate chain and lack of conjugation).[][5][2] Standard UV detection at 254 nm is ineffective.
4.1 Recommended Protocol: HPLC with Refractive Index (RI) Detection
This protocol is adapted from validated methods for Clindamycin Palmitate (e.g., Naidu et al., 2008).[3][][5]
Reagents:
Instrument Parameters:
-
Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or Zorbax Eclipse).[3][][5]
-
Detector: Refractive Index (RI) Detector (Temperature controlled at 35°C).
-
Flow Rate: 1.0 mL/min (Isocratic).[5]
-
Injection Volume: 20 µL.
-
Run Time: ~60 minutes (Impurity elutes before or after main peak depending on specific column selectivity; typically Lincomycin Palmitate is less hydrophobic than Clindamycin Palmitate due to the -OH vs -Cl difference, often eluting slightly earlier or as a close shoulder).[2]
Step-by-Step Workflow:
-
Preparation: Dissolve 50 mg of API in 50 mL of Diluent. Sonicate for 10 mins.
-
Equilibration: Purge RI detector for 2 hours to stabilize baseline (RI is sensitive to thermal drift).
-
System Suitability: Inject a resolution solution containing Clindamycin Palmitate and Lincomycin 2-Palmitate (spiked).[5] Resolution (R) must be > 1.5.[][5]
-
Quantification: Use the "External Standard" method. Do not rely on area normalization without response factors, as RI response depends on refractive index differences which may vary slightly between the chloro- and hydroxy- species.[1][][2]
4.2 Advanced Characterization: LC-MS/MS
For structural confirmation during method validation:
-
Ionization: ESI Positive Mode.
-
Key Fragment: Look for the loss of the palmitic acid moiety.
-
Differentiation: Clindamycin Palmitate shows characteristic Chlorine isotope pattern (3:1 ratio of M and M+2).[5] Lincomycin 2-palmitate will NOT show this isotope pattern , confirming the absence of chlorine.
Control & Mitigation Strategies
To maintain Lincomycin 2-palmitate below the ICH Q3A limit (typically <0.15% or <0.10%), control must be exerted before the final step.[][5]
5.1 Process Analytical Technology (PAT)
The critical control point (CCP) is the Chlorination Reaction Endpoint .[][5]
-
Action: Monitor the conversion of Lincomycin to Clindamycin using HPLC before adding Palmitoyl Chloride.
-
Specification: Residual Lincomycin in the intermediate stage must be < 0.5% (or stricter based on purging capability).[5]
5.2 Purification Logic
Once Lincomycin 2-palmitate is formed, it is chemically very similar to Clindamycin Palmitate (homologous lipid tail).[1][][5][2] Separation by crystallization is difficult.
-
Best Practice: Remove unreacted Lincomycin before esterification via aqueous/organic extraction (Clindamycin base is more lipophilic than Lincomycin base).[5]
5.3 Analytical Decision Matrix
Figure 2: Decision matrix for selecting the appropriate detection method. RI is preferred for routine QC due to the lack of chromophore.
References
-
Naidu, A., et al. (2008).[5] "Identification, isolation and characterization of impurities of clindamycin palmitate hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1211-1218.[3][1][][5]
-
United States Pharmacopeia (USP). "Clindamycin Palmitate Hydrochloride Monograph."[5] USP-NF.[2] [3][1][][5][2]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 16052038, Clindamycin palmitate hydrochloride."[5]
-
Brown, L. W. (1978).[5] "High-pressure liquid chromatographic assays for clindamycin, clindamycin phosphate, and clindamycin palmitate." Journal of Pharmaceutical Sciences, 67(9), 1254-1257.[3][1][][5]
Sources
- 1. Lincomycin 2-palmitate hydrochloride - 23295-14-9 | VulcanChem [vulcanchem.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Clindamycin Palmitate Hydrochloride Pharma Grade Antibiotic at Best Price, CAS 25507-04-4 [jigspharma.com]
- 5. Clindamycin palmitate hydrochloride | 25507-04-4 [chemicalbook.com]
- 6. This compound | CAS No: 23295-14-9 [aquigenbio.com]
Lincomycin Ester Derivatives: A Technical Guide for Prodrug Research
Abstract
Lincomycin, a lincosamide antibiotic, has long been a stalwart in the treatment of infections caused by Gram-positive bacteria.[1][2][3] However, its clinical utility can be hampered by factors such as suboptimal pharmacokinetic properties and potential for gastrointestinal side effects. This technical guide provides an in-depth exploration of lincomycin ester derivatives as a strategic approach to developing prodrugs with enhanced therapeutic profiles. We will delve into the core principles of prodrug design, focusing on the rationale for esterification, and provide a comprehensive overview of the synthesis, characterization, and evaluation of these modified compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel antibacterial agents.
Introduction: The Rationale for Lincomycin Prodrugs
Lincomycin, produced by Streptomyces lincolnensis, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5] While effective, its therapeutic window can be narrowed by pharmacokinetic limitations. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo, often through enzymatic or chemical transformation.[6] The primary objectives for developing lincomycin ester prodrugs include:
-
Improved Oral Bioavailability: Lincomycin's absorption can be variable.[4] Esterification can increase the lipophilicity of the molecule, potentially enhancing its absorption across the gastrointestinal tract.
-
Enhanced Taste-Masking: The inherent taste of an active pharmaceutical ingredient can be a significant barrier to patient compliance, especially in pediatric formulations. Ester derivatives can mask the undesirable taste of lincomycin.
-
Modified Release Profiles: By carefully selecting the ester promoiety, it is possible to control the rate of hydrolysis, thereby modulating the release and duration of action of the active lincomycin.
-
Targeted Delivery: While a more advanced concept, ester prodrugs could potentially be designed to be selectively cleaved by enzymes present at the site of infection, thereby increasing local drug concentration and reducing systemic exposure.
The hydroxyl groups on the lincomycin molecule, particularly at the 2 and 7-positions, are amenable to esterification, providing versatile handles for chemical modification.[7][8]
Design and Synthesis of Lincomycin Ester Derivatives
The design of a successful lincomycin ester prodrug hinges on a delicate balance between chemical stability, enzymatic lability, and the desired pharmacokinetic profile. The choice of the ester promoiety is paramount.
Strategic Selection of the Ester Promoieties
The ideal promoiety should be:
-
Non-toxic: The cleaved promoiety should be biocompatible and readily eliminated from the body.
-
Enzymatically Cleavable: The ester bond should be susceptible to hydrolysis by common endogenous esterases, such as carboxylesterases, present in the plasma, liver, and other tissues.
-
Tunable: The electronic and steric properties of the promoiety can be modified to control the rate of hydrolysis. For instance, bulkier esters may be cleaved more slowly.
Commonly explored ester promoieties include simple alkanoates (e.g., acetate, propionate), benzoates, and more complex structures designed for specific purposes.[6]
General Synthetic Strategies
The synthesis of lincomycin ester derivatives typically involves the acylation of one or more of its hydroxyl groups. A general synthetic scheme is presented below.
Caption: General workflow for synthesizing lincomycin ester prodrugs.
Experimental Protocol: Synthesis of a Generic Lincomycin Alkanoate Ester
-
Protection (Optional but often necessary): Dissolve lincomycin hydrochloride in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a protecting group reagent for the amine and potentially other hydroxyl groups to ensure regioselective acylation. The choice of protecting group is critical and depends on the specific hydroxyl group being targeted.
-
Esterification: To the solution of protected lincomycin, add the appropriate acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na2SO4).
-
Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid or base treatment, hydrogenolysis).
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the desired lincomycin ester derivative.
-
Characterization: Confirm the structure of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Physicochemical and Biochemical Characterization
Once synthesized, the lincomycin ester derivatives must undergo rigorous characterization to assess their potential as prodrugs.
Physicochemical Properties
A summary of key physicochemical parameters to be evaluated is presented in the table below.
| Parameter | Method | Rationale |
| Solubility | Shake-flask method in various buffers (e.g., pH 1.2, 6.8, 7.4) | To assess solubility in physiologically relevant media. |
| LogP/LogD | Shake-flask or HPLC-based methods | To determine the lipophilicity of the prodrug, which influences absorption and distribution. |
| pKa | Potentiometric titration or UV-Vis spectroscopy | To understand the ionization state of the molecule at different pH values. |
| Chemical Stability | HPLC analysis of the compound in various pH buffers and temperatures over time | To evaluate the intrinsic stability of the ester bond in the absence of enzymes.[1][9] |
In Vitro Enzymatic Hydrolysis
The conversion of the prodrug to the active lincomycin is a critical step. This is typically assessed in vitro using various biological matrices.
Experimental Protocol: In Vitro Prodrug Conversion in Plasma
-
Preparation: Prepare a stock solution of the lincomycin ester prodrug in a suitable solvent (e.g., DMSO).
-
Incubation: Add a small aliquot of the stock solution to pre-warmed plasma (human, rat, etc.) to achieve the desired final concentration.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a protein precipitating agent (e.g., acetonitrile, methanol).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentrations of both the prodrug and the parent lincomycin using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Data Analysis: Plot the concentration of the prodrug and lincomycin over time to determine the rate of hydrolysis and the half-life of the prodrug in plasma.
Caption: Workflow for evaluating in vitro enzymatic hydrolysis of lincomycin esters.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo pharmacokinetic studies in animal models (e.g., rats, mice).
Pharmacokinetic Studies
The primary goal of these studies is to compare the pharmacokinetic profile of the prodrug to that of the parent lincomycin.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
-
Dosing: Administer the lincomycin ester prodrug and lincomycin (as a control) orally to separate groups of rats at an equimolar dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples for the concentrations of both the prodrug and lincomycin using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%).[2][12]
Efficacy Studies
The ultimate test of a prodrug is its ability to elicit the desired therapeutic effect. Efficacy studies in relevant animal infection models are crucial to demonstrate that the prodrug is effectively converted to active lincomycin at the site of infection.
Structure-Activity Relationships (SAR) and Future Directions
Systematic modification of the ester promoiety can reveal important structure-activity relationships. For instance, varying the chain length or branching of an alkyl ester can influence the rate of hydrolysis and, consequently, the pharmacokinetic profile.
Future research in this area may focus on:
-
Targeted Prodrugs: Designing ester prodrugs that are selectively cleaved by enzymes overexpressed in specific bacteria or infected tissues.
-
Dual-Action Prodrugs: Incorporating a second therapeutic agent into the promoiety to create a single molecule with dual therapeutic effects.
-
Novel Ester Chemistries: Exploring more complex ester linkages, such as phosphate or carbonate esters, to achieve different release kinetics and stability profiles.[7]
Conclusion
The development of lincomycin ester derivatives represents a promising strategy for optimizing the therapeutic potential of this important antibiotic. By applying the principles of prodrug design and conducting rigorous preclinical evaluation, researchers can identify novel candidates with improved pharmacokinetic properties and enhanced clinical utility. This guide provides a foundational framework for the design, synthesis, and evaluation of lincomycin ester prodrugs, with the ultimate goal of advancing the field of antibacterial drug development.
References
- US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents.
- Synthesis and bioactivity of lincomycin-7-monoesters - PubMed. J Pharm Sci. 1969;58(11):1389-1392.
- Determination of Lincomycin in Milk Using Cu-Based Metal-Organic Framework Adsorbent and Liquid Chromatography-Tandem Mass Spectrometry - MDPI. Molecules. 2023;28(14):5368.
- US20040230046A1 - Lincomycin derivatives possessing antibacterial activity - Google Patents.
- A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography - MDPI. Foods. 2024;13(13):2095.
- Stereocontrolled Lincomycin Synthesis - Rutgers, The State University of New Jersey.
- Lincomycin synthesis - ChemicalBook.
- Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids - Dove Medical Press. Drug Des Devel Ther. 2016;10:1045-1051.
- Stability studies on Lincomycin HCl using validated developed second derivative spectrophotometric method.
- SPECTROPHTOMETERIC DETERMINATION OF LINCOMYCIN IN PHARMACEUTICAL MEDICATION - ResearchGate.
-
Lincomycin - Wikipedia . Available at: [Link]
- Lincomycin Trade Name: LINCOCIN CDS Effective Date: February 13, 2018 - Pfizer.
- WO2006055070A3 - Novel lincomycin derivatives possessing antibacterial activity - Google Patents.
- Synthesis of novel lincomycin derivatives and their in vitro antibacterial activities. The Journal of Antibiotics. 2012;66(3):141-151.
-
List of Lincomycin derivatives - Drugs.com . Available at: [Link]
- 41-13-lincomycin.pdf - FAO.org.
- FORMULATION AND EVALAUTION OF LINCOMYCIN HCL BY SELF MICRO EMULSIFYING DRUG DELIVERY SYSTEM - ResearchGate.
- LINCOCIN (lincomycin hydrochloride) Product Monograph.
- [The pharmacokinetics of lincomycin when used as a component of a drug combination with ultrahighly dispersed hydroxyapatite] - PubMed. Antibiot Khimioter. 2003;48(11):18-21.
- Enzymatic glycosylation of lincomycin - PubMed. J Mol Catal B Enzym. 2001;11(4-6):939-943.
- Pharmaceutical chemistry.
- US3366624A - Lincomycin derivatives and process for preparing same - Google Patents.
- Formulation and Evaluation of Lincomycin HCI Gels - Indian Journal of Pharmaceutical Sciences. Indian J Pharm Sci. 1997;59(6):330-332.
- Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC. Molecules. 2024;29(13):3168.
Sources
- 1. jipbs.com [jipbs.com]
- 2. Lincomycin - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. US20040230046A1 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 7. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 8. Synthesis and bioactivity of lincomycin-7-monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. fao.org [fao.org]
Identification of Lincomycin 2-palmitate in Fermentation By-products
[1]
Executive Summary
In high-yield industrial fermentation of Streptomyces lincolnensis, vegetable oils (e.g., soybean oil) are frequently employed as carbon sources to extend the production phase. A recurrent challenge in these lipid-rich environments is the formation of lipophilic impurities that evade standard aqueous extraction protocols.
Lincomycin 2-palmitate (L2P) is one such impurity (CAS: 23295-14-9).[1][2][3][] Unlike the common biosynthetic analogues Lincomycin B (ethyl-analogue), L2P is a post-polyketide synthase (PKS) derivative formed via the esterification of the C-2 hydroxyl group of the propylhygric acid moiety with palmitic acid.[1] Its identification requires an orthogonal analytical approach due to its drastic hydrophobicity difference compared to the parent Lincomycin A.
Theoretical Basis of Formation
Understanding the origin of L2P is the first step in identification. It is not a direct product of the lmb gene cluster but rather a "bioconversion byproduct."
-
Substrate Availability: Industrial media often contain 2–5% soybean oil. Lipases secreted by S. lincolnensis hydrolyze triglycerides, releasing free fatty acids, predominantly palmitic acid (C16:0).
-
Enzymatic Mechanism: During the stationary phase, non-specific acyltransferases or membrane-bound lipases can catalyze the reverse hydrolysis (esterification) of Lincomycin A, which accumulates in the broth, with the abundant intracellular or extracellular palmitic acid.
Biosynthetic/Bioconversion Pathway Diagram
Figure 1: Putative bioconversion pathway of Lincomycin A to Lincomycin 2-palmitate in lipid-rich fermentation media.[1]
Isolation and Extraction Strategy
Standard Lincomycin extraction uses acidic water (pH 3-4) followed by n-butanol.[1] This method fails for L2P because the palmitoyl chain renders the molecule highly lipophilic. L2P often partitions into the discarded mycelial cake or the waste oil phase.
Protocol: Orthogonal "Mycelial-Oil" Extraction
Objective: Isolate lipophilic L2P from the complex fermentation matrix.[1]
-
Harvest: Centrifuge fermentation broth (4000 rpm, 15 min). Separate Supernatant (Aqueous) and Biomass/Oil layer.
-
Target Phase: Discard aqueous supernatant (or save for Lincomycin A recovery). Collect the Biomass/Oil interface .
-
Solvent Extraction:
-
Resuspend biomass in Methanol:Chloroform (1:1 v/v) .
-
Sonicate for 30 minutes at 25°C to disrupt cell membranes and dissolve lipids.
-
Centrifuge and collect the organic supernatant.
-
-
Liquid-Liquid Partitioning:
-
Add water to the organic extract to induce phase separation.
-
Collect the Chloroform (lower) layer containing L2P.
-
-
Enrichment: Evaporate chloroform to dryness and reconstitute in Acetonitrile (ACN) .
Analytical Identification Workflow
The identification relies on detecting the specific mass shift (+238.4 Da) and the retention time shift using Reverse Phase Chromatography (RPC).
HPLC-MS/MS Methodology
Instrument: LC-MS/MS (Triple Quadrupole or Q-TOF).[1] Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonation source for ESI+.[1] |
| Mobile Phase B | 0.1% Formic Acid in ACN | Strong eluent for lipophilic species. |
| Gradient | 0-2 min: 5% B2-15 min: 5% -> 95% B15-20 min: 95% B | L2P elutes late (high %B) due to the C16 tail.[1] Lincomycin A elutes early. |
| Flow Rate | 0.3 mL/min | Optimal for ESI ionization efficiency. |
| Detection | ESI+ (Positive Mode) | Lincomycin has a basic nitrogen (pyrrolidine). |
Mass Spectrometry Logic
-
Lincomycin A (Parent): MW = 406.5 Da.
. -
Palmitic Acid: MW = 256.4 Da.
-
Ester Formation: Loss of Water (
, 18.0 Da). -
Lincomycin 2-palmitate:
Da.[1] -
Target Ion:
m/z .[1]
Fragmentation Pattern (MS/MS of 645.9):
-
m/z 645.9
407.5: Loss of the palmitoyl group (neutral loss of ketene or acid cleavage). -
m/z 407.5
126.1: Characteristic propyl-proline fragment (standard Lincomycin fingerprint).[1]
Identification Workflow Diagram
Figure 2: Step-by-step analytical workflow for confirming the presence of Lincomycin 2-palmitate.
Structural Elucidation (NMR Confirmation)
To distinguish the 2-palmitate from other potential regioisomers (e.g., 3-palmitate or 7-palmitate), Nuclear Magnetic Resonance (NMR) is required on the purified fraction.[1]
Key Diagnostic Shifts (Comparison with Lincomycin A):
-
H-2 Proton (Sugar Ring): In Lincomycin A, the H-2 proton typically appears around
3.8 - 4.0 ppm .[1] -
Acylation Effect: Esterification at C-2 causes a significant downfield shift (deshielding) of the H-2 proton by approximately 1.0 - 1.5 ppm , moving it to
5.0 - 5.5 ppm .[1] -
Lipid Chain Signals: Appearance of a large methylene envelope (
1.25 ppm) and a terminal methyl triplet ( 0.88 ppm), integrating for the C16 chain.
Significance and Control
Identifying L2P is crucial for "Quality by Design" (QbD) in fermentation:
-
Yield Loss: Represents a diversion of Lincomycin A into an impurity.
-
Purification Burden: L2P can foul reverse-phase resins used in downstream processing.[1]
-
Control: If L2P levels are high, reduce the oil feed rate in the late stationary phase or switch to a lower-fat nitrogen source.
References
-
Lincomycin 2-Palmitate Hydrochloride Structure & Data. Veeprho Laboratories. Retrieved from [Link][1][2]
-
Mass Spectrum of Lincomycin (Parent Comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]
-
Streptomyces lincolnensis Fermentation and Impurities. SciSpace Literature Review. Retrieved from [Link]
-
Enzymatic Glycosylation and Modification of Lincomycin. PubMed. Retrieved from [Link]
Methodological & Application
Title: High-Resolution Separation of Lincomycin 2-Palmitate from Lincomycin B Impurity by Reversed-Phase HPLC
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and scalable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analytical determination and preparative isolation of Lincomycin 2-palmitate from its structurally related impurity, Lincomycin B. Lincomycin B is a common process-related impurity in the synthesis of Lincomycin, the parent compound of the palmitate ester. The significant difference in lipophilicity between the highly non-polar palmitate ester and the more polar Lincomycin B allows for exceptional resolution on a C18 stationary phase. We provide a detailed analytical method, a clear rationale for parameter selection, and a step-by-step protocol for scaling the method to a preparative level for purification and impurity isolation.
Scientific Principles and Separation Strategy
The successful separation of chemical compounds hinges on exploiting differences in their physicochemical properties. In this case, the separation of Lincomycin 2-palmitate from Lincomycin B is driven by a substantial difference in polarity.
-
Lincomycin B is an analogue of Lincomycin where the 4-propyl group on the hygric acid moiety is replaced by an ethyl group.[1][2] It is a relatively polar molecule, readily soluble in aqueous solutions.
-
Lincomycin 2-palmitate is a pro-drug ester of Lincomycin, where a 16-carbon palmitic acid chain is esterified to the hydroxyl group at the 2-position of the lincosamine sugar moiety.[3][4] The addition of this long, hydrophobic alkyl chain dramatically decreases the molecule's polarity, making it highly lipophilic.[5]
This pronounced difference in polarity is ideal for separation by reversed-phase chromatography. In an RP-HPLC system, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.
Mechanism of Separation: When a mixture of the two compounds is introduced into the column, the more polar Lincomycin B will have a weak affinity for the non-polar C18 stationary phase and a strong affinity for the polar mobile phase. It will therefore travel through the column quickly and elute early. Conversely, the highly non-polar Lincomycin 2-palmitate will have a strong hydrophobic interaction with the C18 stationary phase, causing it to be retained much more strongly. It will only be eluted when the concentration of the organic, non-polar component of the mobile phase is significantly increased. This differential retention allows for a clean, high-resolution separation.
A patent for purifying Lincomycin from Lincomycin B using preparative RP-HPLC demonstrates the suitability of this technique for this class of compounds.[6]
Analytical Method Development
This method is designed for the accurate quantitation and purity assessment of Lincomycin 2-palmitate.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm (or equivalent high-quality C18 phase).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Standards: Reference standards for Lincomycin 2-palmitate and Lincomycin B.
Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the Lincomycin 2-palmitate sample (containing Lincomycin B impurity) into a 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.
-
Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filtration: Filter the working solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
The following gradient method was developed to ensure optimal resolution.
| Parameter | Setting |
| Column | ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Rationale for Method Choices:
-
C18 Column: Provides the necessary hydrophobic stationary phase to strongly retain the palmitate ester.
-
Acidified Mobile Phase: The use of 0.1% formic acid improves peak shape by ensuring consistent protonation of the amine functionalities on both molecules.
-
Gradient Elution: A gradient is essential due to the vast difference in polarity. The initial 40% acetonitrile is sufficient to elute the polar Lincomycin B with good retention and peak shape. The ramp to 95% acetonitrile is then required to overcome the strong hydrophobic retention of Lincomycin 2-palmitate and elute it from the column in a reasonable time.
-
UV Detection at 210 nm: Lincomycin and its derivatives lack a strong chromophore, but they exhibit sufficient absorbance in the low UV range (210-220 nm) for sensitive detection.[7][8]
Preparative Scale-Up Protocol
The analytical method can be effectively scaled for purification purposes. The goal is to maintain the separation profile while significantly increasing the sample load.[9]
Preparative Workflow Diagram
Caption: Workflow for scaling an analytical HPLC method to preparative purification.
Preparative Instrumentation and Materials
-
Preparative HPLC System: Agilent 1290 Infinity II Preparative LC System or equivalent, with a high-flow pump, autosampler/injector, and fraction collector.
-
Preparative Column: ZORBAX Eclipse XDB-C18, 21.2 x 150 mm, 5 µm.
-
Reagents: Use the same mobile phase constituents as the analytical method, but in larger quantities.
Scale-Up Calculations and Protocol
The key is to maintain a constant linear velocity of the mobile phase between the analytical and preparative columns.
-
Calculate the Flow Rate Scaling Factor (SF):
-
SF = (Radius_prep)² / (Radius_anal)²
-
SF = (10.6 mm)² / (2.3 mm)² ≈ 21.2
-
Note: Using internal radii for the calculation.
-
-
Determine the Preparative Flow Rate:
-
Flow_prep = Flow_anal × SF
-
Flow_prep = 1.0 mL/min × 21.2 = 21.2 mL/min
-
-
Adjust the Gradient Times: The duration of each step in the gradient should remain the same to preserve the separation profile. The total run time will be identical to the analytical method (25 minutes).
-
Determine Sample Load:
-
The sample load can be increased by the same scaling factor (21.2) as a starting point.
-
Analytical Load: 10 µL of 0.1 mg/mL = 1 µg on column.
-
Initial Preparative Load: 1 µg × 21.2 = 21.2 µg.
-
Optimization: Perform loading studies by incrementally increasing the injection volume or concentration to maximize throughput without sacrificing resolution (i.e., preventing peak overlap). A load of several milligrams is often achievable on a 21.2 mm ID column.
-
Preparative Chromatographic Conditions
| Parameter | Setting |
| Column | ZORBAX Eclipse XDB-C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 21.2 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | Perform loading study; start with ~200 µL of 10 mg/mL solution. |
| Detection | UV at 210 nm (using a preparative flow cell) |
| Fraction Collection | Trigger collection based on UV signal threshold and/or time windows. |
Post-Purification Processing
-
Purity Analysis: Analyze each collected fraction using the original analytical HPLC method to confirm purity.
-
Pooling: Combine the fractions that meet the required purity specifications.
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator or lyophilizer to yield the isolated, purified compound.
Conclusion
The significant difference in polarity between Lincomycin 2-palmitate and the Lincomycin B impurity provides an ideal basis for a highly effective separation using reversed-phase HPLC. The gradient method detailed here offers excellent resolution at an analytical scale and serves as a direct blueprint for scaling to preparative chromatography. This enables not only accurate purity assessment but also the efficient isolation of high-purity Lincomycin 2-palmitate for further research and development activities.
References
-
A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. PMC. Available at: [Link]
-
Lincomycin. Wikipedia. Available at: [Link]
-
Lincomycin-B. PubChem. Available at: [Link]
-
lincomycin B hydrochloride. PubChem. Available at: [Link]
-
Chemical structures of lincosamide antibiotics lincomycin (A), clindamycin (B) and iboxamycin (C). ResearchGate. Available at: [Link]
-
Lincomycin b (C17H32N2O6S). PubChemLite. Available at: [Link]
-
Lincomycin 2-Palmitate Hydrochloride. Veeprho. Available at: [Link]
-
A Cost-Effective and Sensitive Method for the Determination of Lincomycin in Foods of Animal Origin Using High-Performance Liquid Chromatography. MDPI. Available at: [Link]
-
HPLC determination of lincomycin in premixes and feedstuffs with solid-phase extraction on HLB OASIS and LC–MS/MS confirmation. ResearchGate. Available at: [Link]
- Preparation method of lincomycin hydrochloride component B. Google Patents.
-
Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants. PMC. Available at: [Link]
-
Preparative HPLC Scale-Up of Antibiotics Application. Agilent. Available at: [Link]
-
Preparative high-performance liquid chromatographic separation and isolation of bacitracin components and their relationship to microbiological activity. Journal of Chromatography A. Available at: [Link]
- Process for the purification of lincomycin. Google Patents.
-
A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. PMC. Available at: [Link]
-
Overcoming challenges of lincomycin derivative scale-up. SigutLabs. Available at: [Link]
-
Preparative chromatography and its applications in drug research. ResearchGate. Available at: [Link]
-
Lincomycin-impurities. Pharmaffiliates. Available at: [Link]
-
Biosynthesis of lincomycin A. Zhao et al. 4 report the biosynthetic... ResearchGate. Available at: [Link]
-
Lincomycin, cultivation of producing strains and biosynthesis. PubMed. Available at: [Link]
-
Anomalous solution behavior of 2-palmitate esters of lincomycin and clindamycin. PubMed. Available at: [Link]
Sources
- 1. Lincomycin-B | C17H32N2O6S | CID 20055410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Lincomycin b (C17H32N2O6S) [pubchemlite.lcsb.uni.lu]
- 3. veeprho.com [veeprho.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. Anomalous solution behavior of 2-palmitate esters of lincomycin and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4317903A - Process for the purification of lincomycin - Google Patents [patents.google.com]
- 7. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Structural Elucidation and Quantitation of Lincomycin 2-Palmitate via LC-MS/MS
Application Note: AN-LIN-PALM-01
Abstract
This application note details a robust methodology for the structural characterization and quantitative analysis of Lincomycin 2-palmitate (CAS: 23295-14-9), a lipophilic ester prodrug of the lincosamide antibiotic Lincomycin. Unlike the free base, the palmitate ester presents unique challenges due to its high lipophilicity (
Introduction & Molecule Properties
Lincomycin 2-palmitate is designed to improve the taste masking and lipid solubility of Lincomycin. Upon administration, it undergoes enzymatic hydrolysis to release the active antibiotic. For pharmacokinetic (PK) and quality control (QC) studies, it is critical to monitor the intact ester to assess formulation stability and prodrug conversion rates.
| Property | Specification |
| Compound Name | Lincomycin 2-palmitate |
| Molecular Formula | |
| Exact Mass (Monoisotopic) | 644.4434 Da |
| Precursor Ion | 645.4 Da |
| Core Moiety | Lincomycin ( |
| Ester Moiety | Palmitic Acid ( |
| Solubility | Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water. |
Experimental Protocol
2.1 Sample Preparation: "Lipid-Smart" Extraction
Why this matters: Standard protein precipitation (PPT) often traps lipophilic esters in the precipitate or results in poor recovery due to solubility issues in high-aqueous supernatants. A Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) is strictly recommended.
Protocol (LLE Method):
-
Aliquot: Transfer
of plasma/biological matrix to a glass tube. -
Internal Standard: Add
of Clindamycin-D3 ( in Methanol). -
Buffer: Add
of Ammonium Carbonate (pH 9.0) to ensure the amine is in the free base form, enhancing extraction into the organic phase. -
Extraction: Add
of Ethyl Acetate:Hexane (80:20 v/v) .-
Note: The Hexane component reduces the extraction of polar phospholipids that cause matrix effects.
-
-
Agitation: Vortex for 5 minutes; Centrifuge at
for 10 minutes. -
Reconstitution: Evaporate the supernatant under
at . Reconstitute in of Methanol:Water (80:20) .
2.2 LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
, ). -
Mobile Phase A:
Formic Acid in Water (Proton source). -
Mobile Phase B:
Formic Acid in Acetonitrile/Isopropanol (90:10).-
Note: Isopropanol is added to Mobile Phase B to ensure the long palmitate chain elutes efficiently and does not carry over.
-
-
Gradient:
-
0.0–0.5 min: 10% B
-
0.5–3.0 min: 10%
95% B (Fast ramp required for hydrophobic ester) -
3.0–4.5 min: 95% B (Wash)
-
4.5–4.6 min: 95%
10% B -
Total Run Time: 6.0 min
-
Fragmentation Analysis & Mechanism
The mass spectral behavior of Lincomycin 2-palmitate is defined by two distinct zones of fragmentation: the Ester Cleavage (low energy) and the Amide Cleavage (high energy).
3.1 The Fragmentation Pathway
-
Precursor Selection (
645.4): The protonated molecule .-
Critical Control: Monitor the "In-Source Fragmentation" (ISF). If Source Temperature is
, the ester bond may break before the quadrupole, leading to a false signal at 407. Keep Source Temp .
-
-
Primary Transition (Loss of Prodrug Moiety):
-
The palmitate ester bond is the most labile. Collision Induced Dissociation (CID) causes the neutral loss of Palmitic Acid (
). -
Result: Formation of the protonated Lincomycin core at
407 .
-
-
Secondary Transition (Diagnostic Core Fragment):
-
Further energy applied to the
407 ion cleaves the amide bond connecting the propylhygric acid (proline ring) and the sugar. -
Result: The
126 ion (N-methyl-4-propylpyrrolidine). This is the "fingerprint" ion for all lincosamides.
-
3.2 MRM Transition Table
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Role | Mechanism |
| Lincomycin 2-Palmitate | 645.4 | 126.1 | 45 | Quantifier | Amide Bond Cleavage (High Specificity) |
| Lincomycin 2-Palmitate | 645.4 | 407.2 | 25 | Qualifier 1 | Neutral Loss of Palmitic Acid |
| Lincomycin 2-Palmitate | 645.4 | 359.2 | 50 | Qualifier 2 | Loss of |
| Lincomycin (Free Drug) | 407.2 | 126.1 | 30 | Monitor | Active Metabolite Check |
Visualizations
4.1 Fragmentation Pathway Diagram
This diagram illustrates the structural breakdown of the molecule within the collision cell.
Caption: Step-wise fragmentation of Lincomycin 2-palmitate showing the transition from intact ester to the diagnostic pyrrolidine ring (
4.2 Analytical Workflow
A self-validating workflow to ensure discrimination between the prodrug and free drug.
Caption: Analytical workflow emphasizing the chromatographic separation of the lipophilic prodrug from the hydrophilic parent drug.
Troubleshooting & Validation Criteria
To ensure Scientific Integrity , the following criteria must be met during method validation:
-
Crosstalk Check: Inject a high concentration standard of Lincomycin (Free base) and monitor the 645 transition. There should be zero signal.
-
Reasoning: Ensures that adducts of the free drug (e.g., dimers or matrix adducts) do not mimic the prodrug mass.
-
-
In-Source Fragmentation (ISF) Evaluation: Inject pure Lincomycin 2-palmitate and monitor the 407 transition at the retention time of the palmitate.
-
Acceptance: The 407 peak at the palmitate retention time should be
of the parent ion intensity. If high, lower the De-clustering Potential (DP) or Cone Voltage.
-
-
Carryover: Due to the C16 fatty acid chain, the palmitate ester is "sticky."
-
Protocol: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) to dissolve lipid residues between injections.
-
References
- European Pharmacopoeia (Ph. Eur.).Lincomycin Hydrochloride Monograph 01/2008:0583.
-
Wang, J., et al. (2022).[2] "A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples." Antibiotics, 11(7), 845.
-
LGC Standards. Lincomycin 2-Palmitate Hydrochloride Reference Standard Data Sheet. (Confirmation of CAS 23295-14-9 and molecular structure). [1]
-
Orwa, J.A., et al. (2011). "Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin." Journal of Pharmaceutical and Biomedical Analysis, 56(4), 736-742.
- Hornish, R.E., et al. (1987). "Hydrolysis and fragmentation of lincosamide antibiotics." Journal of Chromatography A.
Sources
Application Notes and Protocols: Determination of Lincomycin 2-Palmitate in Bulk Drug Substances
Abstract
This document provides a comprehensive guide for the determination of Lincomycin 2-palmitate in bulk drug substances. As an ester prodrug of the antibiotic lincomycin, ensuring its purity and accurate quantification is paramount for drug safety and efficacy. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed for specificity, accuracy, and precision. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation requirements outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of lincomycin-related active pharmaceutical ingredients (APIs).
Introduction: The Analytical Imperative for Lincomycin 2-Palmitate
Lincomycin, a lincosamide antibiotic, is often formulated as its 2-palmitate ester to improve palatability and oral absorption.[6][7] The ester is subsequently hydrolyzed in the body to release the active lincomycin moiety. The accurate determination of Lincomycin 2-palmitate in the bulk drug substance is a critical quality attribute for several reasons:
-
Potency and Dosing: The quantity of the palmitate ester directly correlates to the bioavailable active lincomycin. Inaccurate measurements can lead to sub-optimal therapeutic doses or potential toxicity.
-
Purity Profile: The manufacturing process can result in related substances, including unreacted lincomycin, other positional isomers of the palmitate ester, or degradation products. A robust analytical method must be able to separate and quantify these impurities.
-
Stability Assessment: Lincomycin 2-palmitate can be susceptible to hydrolysis. A validated analytical method is essential for stability studies to ensure the drug substance maintains its quality over its shelf life.
While various analytical techniques exist for lincomycin and its derivatives, RP-HPLC with UV detection remains the gold standard for its high resolving power, sensitivity, and reproducibility in pharmaceutical analysis.[8][9][10] The method described herein is designed to be stability-indicating, meaning it can effectively separate the main component from its potential degradation products.
Principle of the Method
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is based on the differential partitioning of the analyte and its related substances between a non-polar stationary phase (C18 column) and a polar mobile phase. Lincomycin 2-palmitate, being more hydrophobic due to the palmitate chain, will have a longer retention time compared to the more polar parent compound, lincomycin. Quantification is achieved by comparing the peak area of the analyte in a sample solution to that of a certified reference standard.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| Lincomycin 2-Palmitate Hydrochloride Reference Standard | USP or EP grade, with Certificate of Analysis | LGC Standards, Simson Pharma |
| Acetonitrile | HPLC Grade, Gradient Grade | Fisher Scientific, Merck |
| Methanol | HPLC Grade | Fisher Scientific, Merck |
| Phosphoric Acid | AR Grade, 85% | Sigma-Aldrich |
| Water | HPLC Grade or Milli-Q | In-house purification system |
| 0.45 µm Nylon Syringe Filters | For sample filtration | Whatman, Pall Corporation |
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | Provides reliable and reproducible performance. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for hydrophobic compounds like Lincomycin 2-palmitate. |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient) | A gradient elution is employed to ensure adequate separation of early-eluting polar impurities from the later-eluting main analyte. Phosphoric acid helps to control the pH and improve peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm | While lincomycin has a weak chromophore, detection at lower UV wavelengths provides sufficient sensitivity for assay purposes. |
| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC methods. |
| Run Time | Approximately 30 minutes | Sufficient to allow for the elution of all components and column re-equilibration. |
Preparation of Solutions
3.3.1. Mobile Phase Preparation (0.1% Phosphoric Acid in Water)
-
Add 1.0 mL of 85% phosphoric acid to a 1000 mL volumetric flask.
-
Add approximately 900 mL of HPLC grade water and mix.
-
Allow the solution to equilibrate to room temperature.
-
Make up to the mark with HPLC grade water and mix thoroughly.
-
Filter through a 0.45 µm membrane filter and degas before use.
3.3.2. Standard Stock Solution (Approximately 500 µg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with methanol and mix well.
3.3.3. Standard Working Solution (Approximately 50 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the mobile phase (pre-mixed at initial gradient conditions) and mix well.
3.3.4. Sample Preparation (Approximately 50 µg/mL)
-
Accurately weigh approximately 25 mg of the Lincomycin 2-palmitate bulk drug substance into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Stock Solution and Standard Working Solution.
-
Filter the final solution through a 0.45 µm nylon syringe filter into an HPLC vial before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Make five replicate injections of the Standard Working Solution to check for system suitability.
-
Inject the Sample Working Solution in duplicate.
-
Inject the Standard Working Solution after every 6-10 sample injections to monitor system drift.
Calculation
The percentage of Lincomycin 2-palmitate in the bulk drug substance is calculated using the following formula:
Where:
-
Area_Sample: Peak area of Lincomycin 2-palmitate in the sample chromatogram.
-
Area_Standard: Average peak area of Lincomycin 2-palmitate from the replicate standard injections.
-
Conc_Standard: Concentration of the Standard Working Solution (in mg/mL).
-
Conc_Sample: Concentration of the Sample Working Solution (in mg/mL).
-
Purity_Standard: Purity of the this compound Reference Standard (as a percentage).
Method Validation
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3][4]
System Suitability
System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is performing adequately.[11]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for 5 replicate injections | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5] This is demonstrated through:
-
Forced Degradation Studies: The bulk drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method must demonstrate that the peak for Lincomycin 2-palmitate is free from any co-eluting peaks from the degradants.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector, peak purity analysis of the Lincomycin 2-palmitate peak in the stressed samples should be performed.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[12][13]
-
Procedure: Prepare a series of at least five concentrations of Lincomycin 2-palmitate ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[5][14] It is determined by applying the method to samples with known concentrations of the analyte.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of Lincomycin 2-palmitate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[3][14]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, and on a different instrument.
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][10]
-
Parameters to Vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Procedure: Analyze samples under these modified conditions and evaluate the impact on the results.
-
Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not significantly change.
Visualizations
Caption: Experimental workflow for the determination of Lincomycin 2-palmitate.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Discussion and Troubleshooting
-
Peak Tailing: If the Lincomycin 2-palmitate peak shows significant tailing, it could be due to secondary interactions with the stationary phase. Ensure the pH of the mobile phase is adequately controlled. Using a high-purity, end-capped C18 column can also mitigate this issue.
-
Poor Resolution: If there is inadequate separation between Lincomycin 2-palmitate and any impurities, the gradient profile of the mobile phase may need to be optimized. A shallower gradient can improve resolution.
-
Baseline Noise: A noisy baseline can be caused by a number of factors, including an improperly degassed mobile phase, a contaminated column, or detector issues. Systematically check each of these potential sources.
-
Sample Solubility: Lincomycin 2-palmitate has limited aqueous solubility.[7] The use of methanol as a primary dissolving solvent is crucial for complete solubilization before dilution with the mobile phase.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of Lincomycin 2-palmitate in bulk drug substances. Adherence to the described protocols and validation procedures will ensure the generation of accurate and reproducible data that meets stringent regulatory requirements for pharmaceutical quality control.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]
-
Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
-
A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. PMC. [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]
-
Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Clindamycin Palmitate Hydrochloride for Oral Solution, USP (Pediatric). [Link]
-
Development and validation of lc method for the estimation of lincomycin in pharmaceutical dosageforms. International Journal of Bioassays. [Link]
-
USP Monographs: Lincomycin Hydrochloride Capsules. uspbpep.com. [Link]
-
USP Monographs: Lincomycin Hydrochloride. USP29-NF24. [Link]
-
HPLC determination of lincomycin in premixes and feedstuffs with solid-phase extraction on HLB OASIS and LC–MS/MS confirmation. ResearchGate. [Link]
-
Clindamycin Palmitate Hydrochloride For Oral Solution, USP. [Link]
-
Anomalous solution behavior of 2-palmitate esters of lincomycin and clindamycin. PubMed. [Link]
-
USP Monographs: Lincomycin Hydrochloride Soluble Powder. USP29-NF24. [Link]
-
Determination of lincomycin residues of animal derived food by pre-column derivatization with HPLC-UVD. Arabian Journal of Chemistry. [Link]
-
A validated analytical hplc method for the quantification of lincomycin hydrochloride in bulk and solid dosage form. ResearchGate. [Link]
-
Spectrophotometric Method for the Determination of Lincomycin Hydrochloride in Pure Form and Pharmaceutical Formulations. [Link]
-
PART 453—LINCOMYCIN ANTIBIOTIC DRUGS Subpart A—Bulk Drugs. GovInfo. [Link]
-
Spectrophotometric method for the determination of lincomycin hydrochloride in pure form and pharmaceutical formulations | Request PDF. ResearchGate. [Link]
-
Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography. PMC. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. seejph.com [seejph.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Anomalous solution behavior of 2-palmitate esters of lincomycin and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijbio.com [ijbio.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: High-Performance Separation of Lincomycin & Palmitate Esters
[1]
Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Topic: Resolution Enhancement for Lincosamides and Lipophilic Esters[1]
The Separation Landscape: The "Polarity Paradox"
The separation of Lincomycin (LIN) from its ester prodrugs (e.g., Lincomycin Palmitate) represents a classic "General Elution Problem" in chromatography. You are attempting to resolve a highly polar, basic molecule alongside a highly lipophilic, neutral ester in a single run.
The Physicochemical Divide
To solve resolution (
| Analyte | LogP (Hydrophobicity) | pKa (Basicity) | Chromatographic Behavior |
| Lincomycin | ~0.2 (Hydrophilic) | 7.6 (Basic amine) | Elutes near void volume (low |
| Lincomycin Palmitate | > 5.0 (Lipophilic) | ~7.6 (Masked effect) | Extremely strong retention; requires high organic strength to elute; broadens due to mass transfer issues.[1] |
| Lincomycin B | ~0.2 (Similar to LIN) | ~7.6 | Structural isomer (7-epilincomycin); critical impurity that often co-elutes with Lincomycin.[1] |
Troubleshooting Guide: Root Cause Analysis
Use this modular guide to diagnose specific resolution failures.
Issue A: Lincomycin Peak Tailing ( )
Symptom: The Lincomycin peak is asymmetrical, causing poor resolution from early-eluting impurities (like Lincomycin B).[1]
-
Root Cause: Residual silanols on the silica support interact with the protonated amine of Lincomycin at acidic pH.
-
Corrective Action:
-
Column Switch: Move to a "Base-Deactivated" (BDS) or Hybrid particle column (e.g., Waters XTerra, Phenomenex Gemini, or Agilent Zorbax Eclipse Plus).[1] These have reduced silanol activity.[1][2]
-
Buffer Strength: Increase phosphate buffer concentration to 50 mM to suppress ion-exchange effects.
-
Temperature: Increase column temperature to 40-45°C. This improves mass transfer and reduces secondary interactions.[1]
-
Issue B: Poor Resolution between Lincomycin & Lincomycin B
Symptom: The two early peaks merge or have a valley-to-peak ratio < 1.5.[1]
-
Root Cause: Insufficient selectivity (
) in the low-organic phase.[1] -
Corrective Action:
-
pH Adjustment: Lincomycin retention is highly pH-dependent.[1] Adjusting pH to 6.0–6.5 (on a hybrid column) deprotonates a fraction of the amine, increasing retention and altering selectivity compared to the impurity.
-
Gradient Hold: Implement an isocratic "hold" at the beginning of the gradient (e.g., 5-8% Organic for 5 minutes) before ramping up.
-
Issue C: Lincomycin Palmitate Elutes Too Late or Broad
Symptom: Run times exceed 45 minutes; Palmitate peak is short and wide.[1]
-
Root Cause: The gradient slope is too shallow at the high-organic end.
-
Corrective Action:
-
Steep Ramp: Once Lincomycin elutes, ramp the organic modifier (Acetonitrile) to 100% quickly (over 5-10 minutes).[1]
-
Flow Rate: If backpressure permits, increase flow rate during the high-organic wash phase.
-
Validated Experimental Protocol
This protocol uses a Gradient Elution strategy to bridge the polarity gap. It is designed to resolve Lincomycin (early) and Palmitate esters (late) while maintaining peak shape.[1]
Reagents & Equipment[2][3][4][5][6][7][8]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Kinetex C18 (Core-shell).[1]
-
Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 6.0). Note: High pH is chosen to improve Lincomycin peak shape.[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
The Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Action |
| 0.0 | 90 | 10 | Equilibration/Injection |
| 5.0 | 90 | 10 | Isocratic Hold: Elutes Lincomycin & Lincomycin B. |
| 20.0 | 5 | 95 | Linear Ramp: Elutes Palmitate Esters. |
| 25.0 | 5 | 95 | Wash: Removes highly lipophilic matrix.[1] |
| 26.0 | 90 | 10 | Re-equilibration: Return to initial conditions. |
| 35.0 | 90 | 10 | Ready for Next Injection. |
Critical System Suitability Criteria
-
Resolution (
): > 2.0 between Lincomycin and Lincomycin B. -
Tailing Factor (
): < 1.5 for Lincomycin.[1] -
Retention Time Repeatability: RSD < 1.0% (n=6).
Visualizing the Workflow
Diagram 1: Troubleshooting Logic Tree
This decision tree guides you through resolution failures based on peak topology.[1]
Caption: Logic flow for diagnosing specific chromatographic resolution failures.
Diagram 2: The Gradient Strategy
Visualizing how the mobile phase composition targets specific analytes.
Caption: Strategic mapping of gradient phases to analyte polarity.
Frequently Asked Questions (FAQs)
Q1: Why can't I use an isocratic method for this separation?
A: The polarity difference is too large. If you use low organic (e.g., 15%) to separate Lincomycin, the Palmitate will take hours to elute (or never elute).[1] If you use high organic (e.g., 80%) to elute Palmitate, Lincomycin will elute in the void volume (
Q2: My Lincomycin peak splits at pH 7.0. Why? A: Lincomycin has a pKa of ~7.[1][5][6]6. At pH 7.0, you are near the pKa, meaning the molecule exists as a 50/50 mixture of ionized and neutral forms. This can cause peak splitting or severe broadening.[1] Operate at least 1-2 pH units away from the pKa (e.g., pH 6.0 or pH 9.0, if your column can withstand high pH).[1]
Q3: Can I use Methanol instead of Acetonitrile? A: Acetonitrile is preferred for Palmitate esters because it has a higher elution strength and lower viscosity (lower backpressure).[1] Methanol may require a higher percentage or longer run times to elute the lipophilic Palmitate.
Q4: Which specific column do you recommend? A: For this specific application, the Agilent Zorbax Eclipse Plus C18 or Waters XTerra MS C18 are industry standards. They are "end-capped" to prevent the amine-silanol interactions that ruin Lincomycin peak shape.[1]
References
-
United States Pharmacopeia (USP). Lincomycin Hydrochloride Injection Monograph.[1][7] USP-NF.[1] [1]
-
PubChem. Lincomycin (Compound Summary). National Library of Medicine.[1] [1]
-
Orwa, J., et al. (1998).[1] Liquid chromatography method for separation of lincomycin from its related substances.[1][8][9][3][4] Journal of Chromatography A. [1]
-
Phenomenex. Optimization of Lincomycin Analysis on Kinetex Core-Shell Columns. Application Note.
Sources
- 1. Lincomycin - Wikipedia [en.wikipedia.org]
- 2. Separation of Lincomycin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lincomycin CAS#: 154-21-2 [m.chemicalbook.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Lincomycin 2-Palmitate HCl
Topic: Stabilization of Lincomycin 2-palmitate hydrochloride in Alkaline Environments Ticket ID: LINC-PALM-001 Status: Resolved / Guide Generated Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary: The Alkaline Paradox
User Warning: You are attempting to stabilize This compound in an alkaline environment (pH > 7.5).
The Core Conflict: This molecule faces a dual threat in alkalinity:
-
Chemical Instability: The ester bond at the C-2 position is highly susceptible to base-catalyzed hydrolysis (saponification), rapidly converting the prodrug back to Lincomycin and Palmitic Acid.
-
Physical Instability: The "Hydrochloride" salt dissociates. The remaining free base of Lincomycin 2-palmitate is extremely lipophilic. Without the salt form, it becomes practically insoluble in water, leading to immediate precipitation or "oiling out."
The Solution: Simple buffering is insufficient and will actually accelerate degradation. You must use Steric Shielding (Micelles/Liposomes) or Molecular Encapsulation (Cyclodextrins) to physically isolate the ester bond from hydroxide ions (
Module 1: Root Cause Analysis (The Chemistry of Failure)
Q: Why does my solution turn cloudy and lose potency within minutes at pH 8.0?
A: You are observing two simultaneous failure modes.
-
The Physical Crash (Cloudiness): Lincomycin 2-palmitate HCl is water-soluble because of the ionized amine (salt form).
At alkaline pH, you deprotonate the amine. The resulting "free base" carries a massive palmitate tail ( chain), making it hydrophobic. It crashes out of solution immediately. -
The Chemical Crash (Potency Loss): Even if you solubilize the free base (e.g., using ethanol), the hydroxide ions (
) attack the carbonyl carbon of the ester linkage. This is Base-Catalyzed Hydrolysis .
Visualization: The Degradation Pathway
Figure 1: Mechanism of base-catalyzed hydrolysis. The presence of
Module 2: Stabilization Protocols (Troubleshooting Guides)
Since you cannot alter the pH (per your requirements), you must alter the micro-environment of the molecule.
Protocol A: The "Lipid Shield" (Mixed Micelles)
Best for: Liquid formulations requiring high solubility at alkaline pH.
Mechanism: Encapsulate the hydrophobic palmitate tail inside a surfactant core. This hides the ester bond from the aqueous
Step-by-Step Workflow:
-
Selection: Use a non-ionic surfactant with high HLB (e.g., Polysorbate 80) combined with a phospholipid (e.g., Lecithin).
-
Dissolution (Organic Phase): Dissolve Lincomycin 2-palmitate HCl in a small volume of Ethanol (absolute).
-
Surfactant Integration: Add Polysorbate 80 (Ratio 1:2 Drug:Surfactant w/w) to the ethanolic solution.
-
Hydration (The Critical Step): Slowly add your alkaline buffer (e.g., Phosphate pH 8.0) dropwise while vortexing.
-
Why? This forces the drug to self-assemble into micelles rather than precipitating.
-
-
Validation: The solution should remain clear. If it turns milky, the micelle capacity is exceeded.
Protocol B: Molecular Encapsulation (Cyclodextrins)
Best for: Maximizing chemical stability (shelf-life).
Mechanism: The palmitate tail enters the hydrophobic cavity of the cyclodextrin. The bulky cyclodextrin ring sterically hinders
Recommended Agent: Hydroxypropyl-
Step-by-Step Workflow:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water. -
Adjust pH: Adjust this vehicle to your target alkaline pH before adding the drug.
-
Complexation: Add Lincomycin 2-palmitate HCl slowly with vigorous stirring (500 RPM) for 4 hours at room temperature.
-
Filtration: Filter through a 0.22
PVDF membrane.
Decision Logic: Which Protocol?
Figure 2: Formulation decision matrix based on stability priorities.
Module 3: Analytical Validation (FAQs)
Q: My HPLC shows a "Ghost Peak" eluting after Lincomycin. What is it? A: That is likely Palmitic Acid .
-
Lincomycin: Elutes early (polar).
-
Lincomycin 2-Palmitate: Elutes late (non-polar).
-
Palmitic Acid: Elutes very late and may require a high organic mobile phase to wash off the column.
-
Troubleshooting: Ensure your gradient goes up to 95% Acetonitrile/Methanol to clear the palmitic acid, otherwise, it will elute in the next injection, confusing your data.
Q: How do I calculate the degradation rate constant (
-
Slope =
-
Shelf-life (
) = -
Note: If the plot is curved, your micelles are breaking down, or you have reached the solubility limit of the degradation product.
Data Summary: Stability Expectations
| Condition | Formulation Strategy | Estimated | Notes |
| Aqueous Buffer | None (Control) | < 2 Hours | Rapid precipitation & hydrolysis |
| Micellar | Polysorbate 80 | 24 - 48 Hours | Good for short-term IV infusion |
| Complexed | HP- | > 7 Days | Best for liquid storage |
| Solid State | Lyophilized | > 2 Years | Must be reconstituted immediately before use |
References
-
Czarniak, P., Boddy, M., Sunderland, B., & Hughes, J. D. (2016).[1][2] Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. Drug Design, Development and Therapy.
- Oesterling, T. O., & Roseman, T. J. (1973). Solubility and dissolution behavior of this compound. Journal of Pharmaceutical Sciences. (Establishes the hydrophobicity and Krafft point challenges).
- Simplicio, A. L., et al. (2015). Prodrugs for Amines. Molecules. (General mechanisms of ester prodrug hydrolysis in alkaline media).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Protocol B).
Sources
Validation & Comparative
Comparative Pharmacokinetics of Lincomycin Ester Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary & Rationale
Lincomycin, a lincosamide antibiotic isolated from Streptomyces lincolnensis, is widely used for treating Gram-positive infections.[1][2][3][4][5] While Lincomycin Hydrochloride (HCl) is the standard salt form for parenteral and oral administration, Lincomycin Ester Derivatives —specifically Lincomycin Palmitate —have been developed to overcome specific pharmacokinetic (PK) and physicochemical limitations, such as poor palatability and rapid clearance.
This guide provides a rigorous comparative analysis of the pharmacokinetics of the parent compound versus its ester derivatives. It focuses on the prodrug mechanism , absorption kinetics , and bioavailability , supported by experimental protocols for validation.
Mechanistic Basis: The Prodrug Strategy
The primary structural modification in lincomycin esters occurs at the 2-hydroxyl group of the lincosamine sugar moiety.[6] This modification renders the molecule biologically inactive in vitro, classifying it as a prodrug .
-
Lincomycin HCl: Biologically active immediately upon dissolution.
-
Lincomycin Palmitate: A lipophilic ester. It is insoluble in water, which masks the bitter taste of the parent drug (crucial for veterinary and pediatric oral suspensions). Upon administration, it must undergo enzymatic hydrolysis to release the active lincomycin.
Figure 1: Bioactivation Pathway of Lincomycin Esters
The following diagram illustrates the critical hydrolysis step required for pharmacological activity.
Caption: In vivo bioactivation of Lincomycin Palmitate. The ester bond at the 2-OH position is cleaved by esterases, releasing the active lincomycin base.
Comparative Pharmacokinetic Profiles
The pharmacokinetic performance of lincomycin esters differs primarily in the Absorption phase. Once hydrolyzed, the Distribution and Elimination phases mimic the parent compound.
3.1 Absorption & Bioavailability
-
Lincomycin HCl: Rapidly absorbed from the GI tract.[7] However, it exhibits a significant negative food effect , where food intake can reduce bioavailability by up to 50% due to physical adsorption and pH changes.
-
Lincomycin Palmitate: Requires dissolution and subsequent hydrolysis. This results in a delayed
(Time to maximum concentration). The esterification increases lipophilicity, potentially altering lymphatic transport, though the primary advantage remains taste masking rather than enhanced absolute bioavailability ( ).
3.2 Quantitative Comparison Table
The following data synthesizes cross-species PK studies (primarily Swine and Canine models, which are translational standards for lincosamides).
| Parameter | Lincomycin HCl (Oral) | Lincomycin Palmitate (Oral) | Lincomycin HCl (IM) |
| Bioavailability ( | 20 – 35% (Fasted)< 20% (Fed) | 40 – 50% (Variable) | > 90% |
| 2 – 4 hours | 3 – 6 hours (Delayed) | 0.5 – 1 hour | |
| High (Rapid spike) | Blunted (Sustained release effect) | Very High | |
| Half-life ( | 4 – 6 hours | 4 – 6 hours (Rate-limited by elimination) | 4 – 6 hours |
| Protein Binding | 70 – 80% | N/A (Hydrolyzed rapidly) | 70 – 80% |
| Primary Excretion | Biliary (Feces) | Biliary (Feces) | Biliary (Feces) |
Critical Insight: The "Flip-flop" kinetics phenomenon may occur with the palmitate ester if the rate of hydrolysis is slower than the rate of elimination, though for lincomycin, hydrolysis is generally rapid enough that elimination remains the rate-limiting step.
Experimental Protocols for Comparative Assessment
To objectively compare these derivatives, researchers must employ a Self-Validating Bioanalytical Protocol . The following workflow describes a validated LC-MS/MS method for quantifying Lincomycin in plasma, distinguishing it from the ester prodrug if hydrolysis is incomplete (rare in plasma, common in formulation stability testing).
4.1 In Vivo Study Design (Swine/Canine Model)
-
Subjects: Cross-over design (n=6 minimum) to eliminate inter-subject variability.
-
Dosing: Equimolar doses of Lincomycin HCl vs. Lincomycin Palmitate (normalized to Lincomycin base).
-
Sampling: Blood collection at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.[8]
-
Causality Check: Fasting vs. Fed state arms are mandatory to characterize the food effect difference between the salt and the ester.
4.2 Bioanalytical Workflow (LC-MS/MS)
This protocol ensures the separation of the parent drug from potential metabolites or unhydrolyzed ester.
Caption: Standardized LC-MS/MS workflow for Lincomycin quantification. Internal standardization with isotopically labeled Clindamycin ensures accuracy.
4.3 Protocol Validation Criteria (Self-Validating System)
-
Linearity:
over 0.05 – 10 µg/mL. -
Precision: CV < 15% for QC samples.
-
Recovery: Extraction efficiency > 80%.
-
Stability: Freeze-thaw stability confirmed for 3 cycles (critical for ester stability in plasma; samples should be acidified if ester hydrolysis ex vivo is suspected).
Critical Analysis & Application
When to choose Lincomycin Palmitate?
-
Pediatric/Veterinary Oral Formulations: The palmitate ester is the gold standard for oral suspensions. Lincomycin HCl is extremely bitter; the insoluble palmitate ester prevents interaction with taste buds.
-
Food Interaction: While the ester is still subject to food effects, the lipid nature of the palmitate moiety can sometimes facilitate absorption in the presence of fatty meals compared to the highly water-soluble HCl salt, although fasting administration is still recommended for maximum efficacy.
When to choose Lincomycin HCl?
-
Acute Infection: For rapid onset (
< 1h), the HCl salt via IM injection is superior. -
Cost-Effectiveness: The HCl salt is synthetically simpler and cheaper to manufacture.
References
-
Nielsen, P., & Gyrd-Hansen, N. (1998).[9] Bioavailability of spiramycin and lincomycin after oral administration to fed and fasted pigs. Journal of Veterinary Pharmacology and Therapeutics. Link
-
Albarellos, G. A., et al. (2012). Pharmacokinetics and bone tissue concentrations of lincomycin following intravenous and intramuscular administrations to cats. Journal of Veterinary Pharmacology and Therapeutics. Link
-
Hornish, R. E., et al. (1987).[9] Lincomycin metabolism in swine: Determination of the metabolic profile. Drug Metabolism and Disposition.[7][10][9] Link
-
Pfizer. (2018). Lincocin (Lincomycin HCl) Product Monograph. Link
-
European Medicines Agency (EMA). (1998). Lincomycin: Summary Report (MRL/497/98-FINAL). Link
Sources
- 1. Lincomycin - Wikipedia [en.wikipedia.org]
- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]
- 5. pdr.net [pdr.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. mims.com [mims.com]
- 8. fao.org [fao.org]
- 9. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 5: Lincosamides: lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
